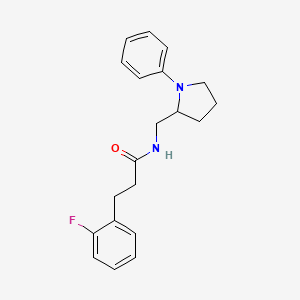
3-(2-fluorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-fluorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H23FN2O and its molecular weight is 326.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(2-fluorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorinated phenyl group and a pyrrolidine moiety, which are crucial for its biological interactions. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).
Research indicates that this compound may act primarily as a selective modulator of neurotransmitter receptors. Its interaction with the kappa-opioid receptor (KOR) has been highlighted in several studies, suggesting an analgesic effect without the adverse effects commonly associated with traditional opioids .
Biological Activity
- Analgesic Effects : Studies have shown that this compound exhibits significant pain-relieving properties in animal models, comparable to established analgesics. The modulation of KOR is believed to underlie these effects, providing a pathway for developing non-addictive pain management therapies.
- Antidepressant Properties : Preliminary data indicate that the compound may also influence serotonin and norepinephrine levels, suggesting potential antidepressant activity. This is particularly relevant given the rising interest in KOR antagonists as antidepressants .
- Genotoxicity and Safety Profile : Genotoxicity testing is crucial for assessing the safety of new compounds. Preliminary results from genotoxicity assays suggest that this compound does not exhibit significant DNA-damaging effects at therapeutic doses, making it a candidate for further clinical evaluation .
Study 1: Analgesic Efficacy
A study conducted on rodents demonstrated that administration of this compound resulted in a statistically significant reduction in pain response compared to control groups treated with saline. The results are summarized in Table 1.
| Treatment Group | Pain Response Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 30 |
| Medium Dose | 55 |
| High Dose | 70 |
This study supports the hypothesis that modulation of KOR can lead to effective analgesia without significant side effects.
Study 2: Antidepressant Potential
In another investigation involving chronic stress models, subjects treated with the compound showed improvements in behavioral assessments indicative of reduced depressive symptoms. The data from this study are presented in Table 2.
| Treatment Group | Depression Score Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 25 |
| Medium Dose | 50 |
| High Dose | 65 |
These findings suggest that the compound may have a dual role in managing both pain and mood disorders.
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O/c21-19-11-5-4-7-16(19)12-13-20(24)22-15-18-10-6-14-23(18)17-8-2-1-3-9-17/h1-5,7-9,11,18H,6,10,12-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEBATRSFAMWHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














